molecular formula C33H29INPS B13146259 ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide

((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide

Cat. No.: B13146259
M. Wt: 629.5 g/mol
InChI Key: MZLDBLXKVZRJTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine in the presence of an iodinating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide can undergo various chemical reactions, including:

Scientific Research Applications

((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide involves its accumulation in the mitochondrial matrix due to the positive charge of the triphenylphosphonium moiety. This allows the compound to interact with mitochondrial components, potentially affecting mitochondrial respiration and inducing oxidative stress. The phenothiazine part of the molecule can interact with various enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar compounds to ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide include other phenothiazine derivatives and triphenylphosphonium compounds. For example:

The uniqueness of this compound lies in its combination of phenothiazine’s biological activity with the mitochondrial-targeting ability of triphenylphosphonium, making it a versatile compound for various scientific and medical applications .

Properties

Molecular Formula

C33H29INPS

Molecular Weight

629.5 g/mol

IUPAC Name

(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;iodide

InChI

InChI=1S/C33H29NPS.HI/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1

InChI Key

MZLDBLXKVZRJTK-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.